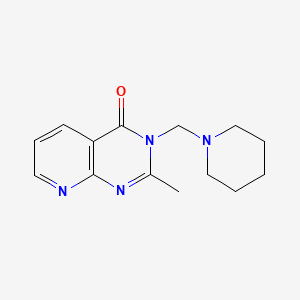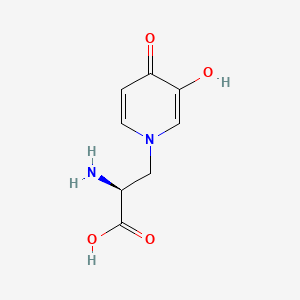
L-mimosine
Overview
Description
Mechanism of Action
Target of Action
L-Mimosine, also known as Mimosine, primarily targets the serine hydroxymethyltransferase (cytosolic) and C-C motif chemokine 2 . It acts as an inhibitor for these targets . Serine hydroxymethyltransferase plays a crucial role in one-carbon metabolism by catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and methylene tetrahydrofolate. C-C motif chemokine 2 is a small cytokine that belongs to the CC chemokine family and is involved in immunoregulatory and inflammatory processes.
Mode of Action
This compound inhibits DNA synthesis at the level of elongation of nascent chains by altering deoxyribonucleotide metabolism . It arrests the cell cycle in the late G1 phase . This compound causes
Biochemical Analysis
Biochemical Properties
L-mimosine plays a crucial role in biochemical reactions, primarily acting as an iron chelator and a prolyl 4-hydroxylase inhibitor . It interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. For instance, this compound inhibits prolyl 4-hydroxylase, an enzyme involved in collagen synthesis, by chelating iron ions required for its activity . This interaction disrupts collagen production, affecting cellular processes dependent on collagen.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation . Additionally, it can trigger apoptosis in certain cancer cell lines by increasing reactive oxygen species (ROS) production and activating apoptotic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to iron ions, forming a complex that inhibits the activity of iron-dependent enzymes such as prolyl 4-hydroxylase . This inhibition leads to a decrease in collagen synthesis and other iron-dependent processes. Furthermore, this compound can induce oxidative stress by increasing ROS levels, which in turn activates apoptotic pathways and leads to cell death in certain cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It primarily acts as an iron chelator, disrupting iron-dependent metabolic processes . This disruption can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, this compound’s ability to increase ROS production can influence redox-sensitive metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function. For example, this compound can be transported into cells via amino acid transporters, where it exerts its effects on intracellular targets . Its distribution within tissues can also impact its therapeutic potential and toxicity .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it induces oxidative stress and triggers apoptotic pathways . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
L-mimosine can be isolated and purified from the leaves and seeds of Leucaena leucocephala . The extraction process typically involves maceration of the plant material followed by purification using techniques such as high-performance liquid chromatography (HPLC) . Industrial-scale production of this compound involves the use of wild leaves of Leucaena leucocephala, which are widely distributed in regions like Okinawa, Japan . The compound can also be synthesized chemically, although this method is less common due to the availability of natural sources .
Chemical Reactions Analysis
L-mimosine undergoes various chemical reactions, including oxidation, reduction, and substitution . It is known to chelate metal ions such as iron and zinc, which plays a significant role in its biological activity . Common reagents used in reactions involving this compound include oxidizing agents and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
L-mimosine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various compounds . In biology and medicine, this compound is studied for its anti-cancer, anti-inflammatory, and anti-viral properties . It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells . Additionally, this compound is used in regenerative dentistry and phytoremediation . Its ability to chelate metal ions makes it useful in studies related to metal uptake and metabolism .
Comparison with Similar Compounds
L-mimosine is chemically similar to tyrosine, but it has distinct biological activities due to its unique structure . Other similar compounds include 3-hydroxy-4-pyridone, which is a goitrogenic metabolite of this compound . Unlike tyrosine, this compound has been shown to inhibit DNA synthesis and induce apoptosis, making it a valuable compound for research in cancer therapy . The comparison highlights this compound’s uniqueness in its ability to chelate metal ions and its diverse biological activities .
Properties
IUPAC Name |
2-amino-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNJWVWKTVETCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C(C1=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950337 | |
| Record name | 3-(3-Hydroxy-4-oxopyridin-1(4H)-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2116-55-4, 10182-82-8, 500-44-7, 27678-82-6 | |
| Record name | α-Amino-3-hydroxy-4-oxo-1(4H)-pyridinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2116-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Mimosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mimosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mimosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-Hydroxy-4-oxopyridin-1(4H)-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIMOSINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9W047UL80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


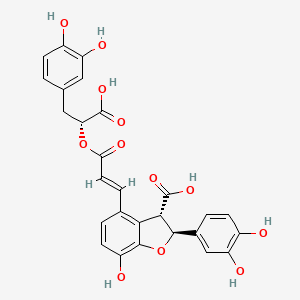
![[(E)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpent-2-enyl] 3-methylbutanoate](/img/new.no-structure.jpg)
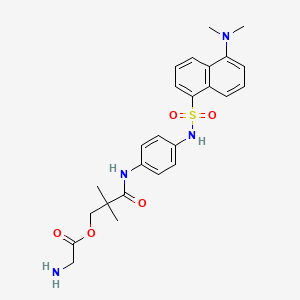
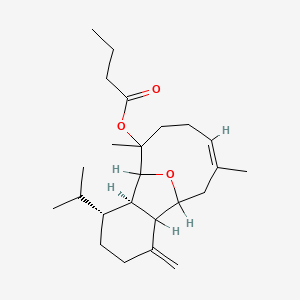

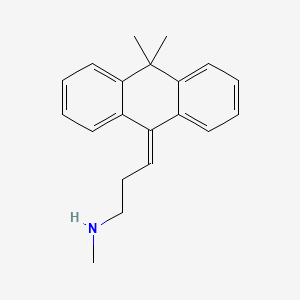
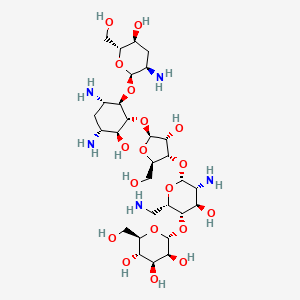
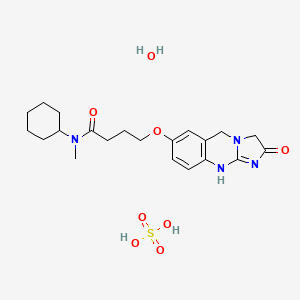

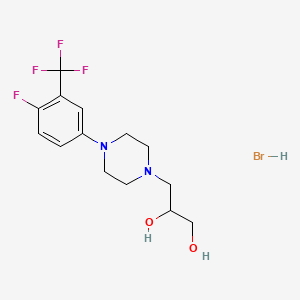
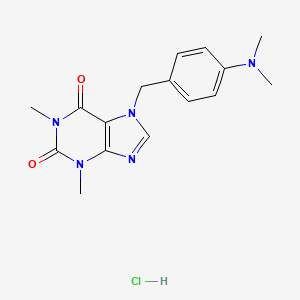
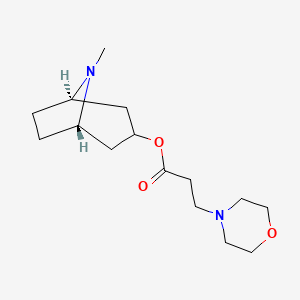
![1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea](/img/structure/B1674909.png)
